2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
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Overview
Description
2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a complex organic compound featuring a pyrrolidine ring substituted with a cyclopropyl-methyl-amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Cyclopropyl-Methyl Group: This step involves the alkylation of the pyrrolidine nitrogen with a cyclopropyl-methyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound holds potential in medicinal chemistry for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The cyclopropyl-methyl-amino group may enhance binding affinity to these targets, while the ethanone moiety could participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-[®-3-(methyl-amino)-pyrrolidin-1-yl]-ethanone: Similar structure but lacks the cyclopropyl group.
2-Amino-1-[®-3-(ethyl-amino)-pyrrolidin-1-yl]-ethanone: Similar structure with an ethyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl-methyl group in 2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone distinguishes it from other similar compounds. This group can impart unique steric and electronic properties, potentially leading to different biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of 2-Amino-1-[®-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-1-[(3R)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12(8-2-3-8)9-4-5-13(7-9)10(14)6-11/h8-9H,2-7,11H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSRNRJZDDJKBT-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCN(C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCN(C1)C(=O)CN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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